molecular formula C27H27N3 B2983853 (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CAS No. 477871-31-1

(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Cat. No.: B2983853
CAS No.: 477871-31-1
M. Wt: 393.534
InChI Key: SPPOYKISQNMIHA-JJIBRWJFSA-N
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Description

Its structure features a benzyl group at position 5, a methyl group at position 2, phenyl substituents at positions 3 and 7 (as a benzylidene moiety), and a fused pyrazolo-pyridine core. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs have demonstrated diverse bioactivities, including anti-inflammatory and antioxidant properties .

Properties

IUPAC Name

(7E)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3/c1-29-27(23-15-9-4-10-16-23)25-20-30(18-22-13-7-3-8-14-22)19-24(26(25)28-29)17-21-11-5-2-6-12-21/h2-17,25,27H,18-20H2,1H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPOYKISQNMIHA-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2CN(CC(=CC3=CC=CC=C3)C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(C2CN(C/C(=C\C3=CC=CC=C3)/C2=N1)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with pyrazolo[4,3-c]pyridine precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyrazolo[4,3-c]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituent types (e.g., methoxy, chloro, ester) and their positions, which influence solubility, melting points, and reactivity.

Antioxidant Potential:

The dimethoxy-substituted analog () demonstrated antioxidant activity, attributed to electron-donating methoxy groups that stabilize free radicals . In contrast, the target compound’s phenyl and benzylidene groups may limit such activity due to the absence of oxygen-based substituents.

Anti-inflammatory Activity:

Chlorinated analogs () were synthesized for anti-inflammatory studies, leveraging halogen atoms to enhance binding to hydrophobic pockets in target enzymes . The target compound’s non-halogenated structure may reduce such interactions but could offer reduced toxicity.

Crystallographic and Conformational Insights

The chlorinated analog () was characterized crystallographically, revealing a planar pyrazolo-pyridine core and dihedral angles influenced by chloro substituents . The target compound’s benzylidene group may introduce steric hindrance, altering molecular packing compared to halogenated analogs.

Biological Activity

(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a compound belonging to the pyrazolo[4,3-c]pyridine class, known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Structure and Synthesis

The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core substituted with various functional groups. The synthesis of such derivatives typically involves multi-step organic reactions that allow for the introduction of different substituents at specific positions on the pyrazole and pyridine rings.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazolo[4,3-c]pyridines. For instance:

  • A study reported that derivatives of this class exhibited significant activity against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Compounds were found to inhibit bacterial carbonic anhydrases, which are critical for bacterial survival and pathogenicity .

Anticancer Properties

Research indicates that pyrazolo[4,3-c]pyridine derivatives may possess anticancer activities :

  • The compound has shown potential in inhibiting cell proliferation in human tumor cell lines such as HeLa and HCT116 .
  • Structure-activity relationship (SAR) studies revealed that specific modifications to the pyrazolo[4,3-c]pyridine scaffold could enhance its selectivity and potency against cancer cell lines .

Enzyme Inhibition

The compound exhibits inhibitory effects on several enzymes:

  • It has been identified as an inhibitor of carbonic anhydrases (CAs), which play a role in regulating pH and fluid balance in tissues .
  • Additionally, it shows promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy : A series of derivatives were synthesized and tested against a panel of microorganisms. The results indicated minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives could reduce cell viability in cancer cell lines by more than 70% at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction through caspase activation .

Data Summary

Activity TypeResult SummaryReference
AntimicrobialSignificant activity against E. coli, MIC 1-32 µg/mL
AnticancerReduced viability >70% in HeLa cells at 10 µM
Enzyme InhibitionInhibition of carbonic anhydrases
CDK InhibitionSelective inhibition of CDK2 with IC50 = 0.36 µM

Q & A

Basic: What are the optimal synthetic routes for this pyrazolo[4,3-c]pyridine derivative?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using substituted piperidones and phenylhydrazine derivatives. For example:

  • Step 1 : React 3,5-diarylidenpiperidone with phenylhydrazine hydrochloride in methanol at 70°C for 4–6 hours to form the pyrazolo-pyridine core .
  • Step 2 : Introduce substituents (e.g., benzylidene groups) via Claisen-Schmidt condensation using aryl aldehydes under acidic or basic conditions .
  • Yield Optimization : Use iterative design of experiments (DoE) with Bayesian optimization to refine reaction parameters (e.g., temperature, solvent ratios) and maximize yield .

Basic: How can the stereochemistry and spatial arrangement of this compound be confirmed?

Methodological Answer:

  • X-ray Crystallography : Resolve the E-configuration of the benzylidene group and analyze ring conformations (e.g., envelope-shaped dihydropyrazole and twisted-chair piperidine rings) .
  • Intramolecular Interactions : Identify short C–H⋯Cl contacts (2.83–2.89 Å) and dimeric C–Cl⋯π interactions (Cl⋯centroid distance: 3.778 Å) to validate spatial packing .
  • NMR Spectroscopy : Use NOESY to confirm substituent orientations, particularly the (7E)-configuration of the phenylmethylidene group .

Advanced: How can contradictions in biological activity data across derivatives be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (e.g., 2-chlorophenyl vs. p-tolyl groups) to assess electronic and steric effects on activity .
  • In Silico Docking : Model interactions with target proteins (e.g., anti-inflammatory enzymes) to explain discrepancies between in vitro and in vivo results .
  • Meta-Analysis : Reconcile conflicting data by standardizing assay conditions (e.g., IC50 measurements under consistent pH/temperature) .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., iodine-catalyzed oxidative coupling) to optimize catalytic efficiency .
  • Machine Learning : Train models on existing reaction datasets to forecast optimal conditions for functionalization (e.g., introducing ethynyl groups) .

Basic: What characterization techniques are essential for verifying purity and structure?

Methodological Answer:

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
    • 1H/13C NMR : Assign peaks for methyl (δ 2.1–2.3 ppm) and benzylidene protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z = 540.2 [M+H]⁺) .

Advanced: How to design experiments for optimizing catalytic conditions in functionalization reactions?

Methodological Answer:

  • DoE Framework : Apply factorial design to screen variables (e.g., catalyst loading, temperature) for iodine-mediated oxidative coupling .
  • Continuous-Flow Systems : Improve reproducibility using microreactors to control residence time and mixing efficiency .
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps and adjust conditions dynamically .

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